molecular formula C13H20N4O7S B152019 Altemicidin CAS No. 125399-82-8

Altemicidin

Cat. No. B152019
M. Wt: 376.39 g/mol
InChI Key: VZRFZUPFQKSXPV-VPFIQFBESA-N
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Description

Altemicidin is a compound of interest due to its acaricidal and antitumor properties. It was first isolated from the actinomycete strain Streptomyces sioyaensis SA-1758, which was collected from sea mud in Miyagi Prefecture, Japan. The molecular formula of altemicidin has been determined to be C13H20N4O7S, and it has been identified as a monoterpene alkaloid with a unique sulfonamide group. Although it does not exhibit broad antimicrobial activity, it does inhibit Xanthomonas strains and shows significant anti-brine shrimp activity, indicating potential as an insecticidal and acaricidal antibiotic .

Synthesis Analysis

The synthesis of altemicidin has been a subject of interest due to its complex structure and bioactivity. One approach to synthesizing the key intermediate for altemicidin involved starting with a bicyclo[3.3.0] framework, which was obtained through an intramolecular C-H insertion reaction. A Curtius rearrangement was then employed to construct the beta-hydroxyl alpha-disubstituted-alpha-amino acid structure, and the synthesis of vinylogous urea was achieved using hydrolysis of a nitrile intermediate . Another synthetic strategy reported includes a dearomative pyridinium addition and dipolar cycloaddition sequence to install the quaternary amine moiety, followed by a chemoselective molybdenum-mediated double reduction to establish the azaindane nucleus . The total synthesis of altemicidin was achieved by leveraging a pyridine dearomatization/cycloaddition strategy, which led to the development of a concise pathway to the bicyclic azaindane core of altemicidin .

Molecular Structure Analysis

The structure of altemicidin has been elucidated using a combination of spectroscopic methods and X-ray crystallographic analysis. It was determined to be (1R,2S,3aR,7aS)-4-carbamoyl-2-hydroxy-6-methyl-1-(sulfamoylacetamido)-2,3,3a,6,7,7a-hexahydro-6-azaindene-1-carboxylic acid. The relative structure was determined by NMR spectroscopic analysis, which included 1H, 13C, 1H-1H, HMQC, and HMBC spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of altemicidin are complex and require precise control over the functional groups present on the molecule. The synthesis involves a series of chemoselective transformations, including dearomatization, cycloaddition, and reduction reactions. The dearomative pyridinium addition and dipolar cycloaddition sequence were key steps in installing the quaternary amine moiety, while the molybdenum-mediated double reduction was crucial for establishing the azaindane nucleus .

Physical and Chemical Properties Analysis

Altemicidin's physical and chemical properties are indicative of its potential as a bioactive compound. It has been purified using column chromatography techniques, and its molecular formula was determined through elemental analysis, mass spectrometry, and 13C NMR spectroscopy. The presence of a sulfonamide group within its structure contributes to its unique chemical properties and its biological activity, particularly its acaricidal and antitumor effects .

Scientific Research Applications

Altemicidin's Structure and Chemical Properties

Altemicidin, identified as a new acaricidal and antitumor agent, has its structure determined as (1R,2S,3aR,7aS)-4-carbamoyl-2-hydroxy-6-methyl-1-(sulfamoylacetamido)-2,3,3a,6,7,7a-hexahydro-6-azaindene-1-carboxylic acid. This monoterpene alkaloid's structure was elucidated through spectroscopic and X-ray crystallographic analysis of its derivatives (Takahashi et al., 1989). Additional NMR spectroscopic analysis, including various pulse experiments, further clarified its relative structure (Takahashi et al., 1991).

Altemicidin in Synthetic Chemistry

Altemicidin's complex chemical structure has inspired synthetic chemistry studies. A notable approach includes a dearomative pyridinium addition and dipolar cycloaddition sequence to install the quaternary amine moiety, and a molybdenum-mediated double reduction to create the azaindane nucleus (Magnani & Maimone, 2021). Another study achieved the stereoselective synthesis of the key intermediate for altemicidin, utilizing a bicyclo[3.3.0] framework and a Curtius rearrangement (Kan et al., 2008).

Biological Activities and Applications

Altemicidin's biological activities extend to acaricidal and antitumor properties. It was initially identified from Streptomyces sioyaensis and showed activity against Xanthomonas strains (Takahashi et al., 1989). Additionally, altemicidin analogues have been studied as inhibitors of tRNA synthetases, with implications in antibacterial activity (Banwell et al., 2000). Its interaction with cancer drug target proteins has been evaluated using in silico molecular docking studies, indicating potential in cancer therapy (Lankapalli & Kannabiran, 2013).

properties

IUPAC Name

(4aR,6S,7R,7aS)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6-,8+,9-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRFZUPFQKSXPV-VPFIQFBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@@H](C[C@@H]([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925120
Record name 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Altemicidin

CAS RN

125399-82-8
Record name (4aR,6S,7R,7aS)-4-(Aminocarbonyl)-7-[[2-(aminosulfonyl)acetyl]amino]-2,4a,5,6,7,7a-hexahydro-6-hydroxy-2-methyl-1H-cyclopenta[c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125399-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altemicidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125399828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-7-({[(1-hydroxy-2-sulfamoylethylidene)amino]oxy}carbonyl)-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTEMICIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E2X82JVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
310
Citations
A Takahashi, S Kurasawa, D Ikeda, Y Okami… - The Journal of …, 1989 - jstage.jst.go.jp
… or without diluted altemicidin or diluted altemicidin-containing … : Theacaricidal effect of altemicidin against the twospotted … with the diluted altemicidin preparation. Thenumbersof adult …
Number of citations: 178 www.jstage.jst.go.jp
AS Kende, K Liu, KM Jos Brands - Journal of the American …, 1995 - ACS Publications
… In addition to its potent acaricidal activity, altemicidin has been shown to strongly inhibit the … synthesis of altemicidin. The relatively small but highly functionalized altemicidin molecule …
Number of citations: 75 pubs.acs.org
A Takahashi, D Ikeda, H Nakamura… - The Journal of …, 1989 - jstage.jst.go.jp
Results and Discussion Altemicidin (1, Fig. 1) was obtained as white powder. Its molecular formula wasestablished to be C13H2oN407Sas described in the preceding paper1}. The IR …
Number of citations: 71 www.jstage.jst.go.jp
T Kan, Y Kawamoto, T Asakawa, T Furuta… - Organic …, 2008 - ACS Publications
The stereoselective synthesis of the key intermediate for altemicidin has been accomplished. The synthesis commenced with a bicyclo[3.3.0] framework, which was readily obtained via …
Number of citations: 61 pubs.acs.org
CS Harmange Magnani, JR Hernández-Meléndez… - JACS Au, 2023 - ACS Publications
… To complete the synthesis of the altemicidin core, a silica-gel-… While these past syntheses arrived at complex altemicidin … Instead, we traced altemicidin back to tricyclic isoxazolidine …
Number of citations: 8 pubs.acs.org
A Takahashi, H Naganawa, D Ikeda, Y Okami - Tetrahedron, 1991 - Elsevier
… , X-ray crystallography for bisucaberin and thraxarine and NMR spectroscopic analysis for altemicidin. In this report, we disclose NMR spectroscopic studies on altemicidin in detail. …
Number of citations: 43 www.sciencedirect.com
CS Harmange Magnani… - Journal of the American …, 2021 - ACS Publications
Altemicidin and related Streptomyces-derived monoterpene alkaloids possess dense, highly polar azaindane cores as well as potent cytotoxic and tRNA synthetase inhibitory properties…
Number of citations: 7 pubs.acs.org
DK Nasirova, AV Malkova, KB Polyanskii, KY Yankina… - Tetrahedron letters, 2017 - Elsevier
A simple approach to a series of 2,4a,7,7a-tetrahydro-1H-cyclopenta[c]pyridines was proposed on the basis of the amino-Claisen rearrangement of readily accessible 2-azabicyclo[2.2.1]…
Number of citations: 11 www.sciencedirect.com
K Liu - 1995 - search.proquest.com
Part I. The first total synthesis of natural ($-$)-Lankacidin C (1) has been achieved by a convergent, enantioselective sequence starting from D-arabinose and L-aspartic acid, …
Number of citations: 0 search.proquest.com
MG Banwell, CF Crasto, CJ Easton, AK Forrest… - Bioorganic & medicinal …, 2000 - Elsevier
SB-203207 and 10 analogues have been prepared, by elaboration of altemicidin, and evaluated as inhibitors of isoleucyl, leucyl and valyl tRNA synthetases (IRS, LRS, and VRS, …
Number of citations: 100 www.sciencedirect.com

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